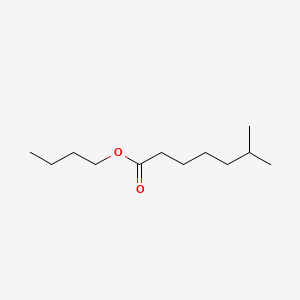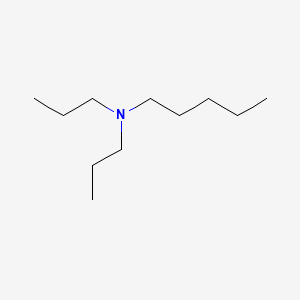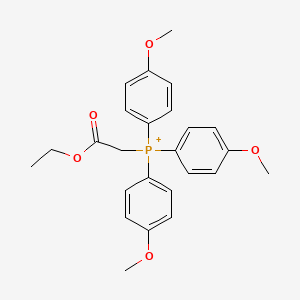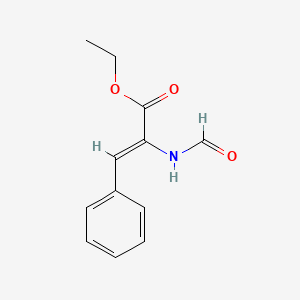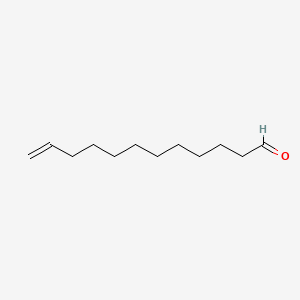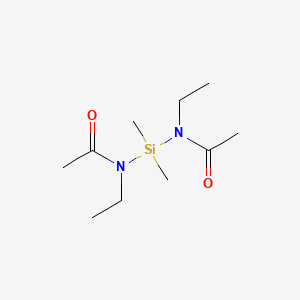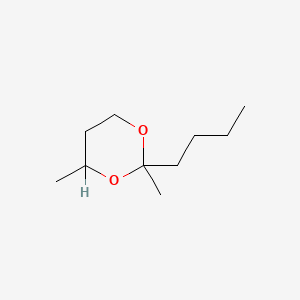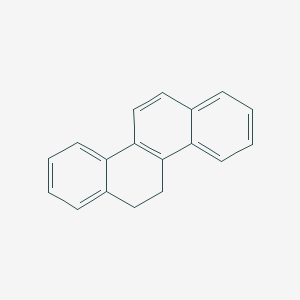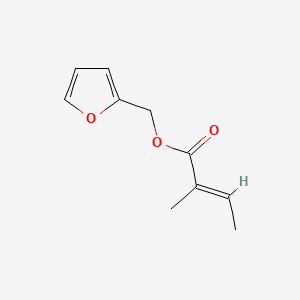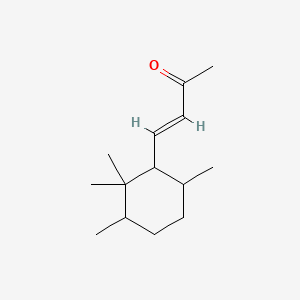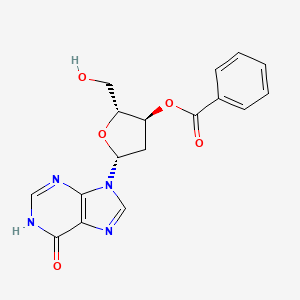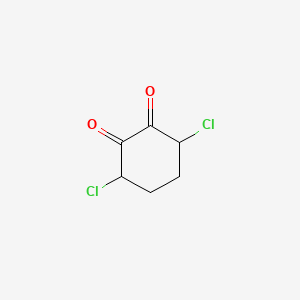
3,6-Dichlorocyclohexane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichlorocyclohexane-1,2-dione is an organic compound with the molecular formula C6H6Cl2O2 It is a derivative of cyclohexane, where two chlorine atoms are substituted at the 3rd and 6th positions, and two ketone groups are present at the 1st and 2nd positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichlorocyclohexane-1,2-dione typically involves the chlorination of cyclohexane-1,2-dione. One common method is the reaction of cyclohexane-1,2-dione with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 6th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichlorocyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dichlorocyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of 3,6-dichlorocyclohexane-1,2-diol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-Dichlorocyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6-Dichlorocyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dichlorocyclohexane
- 1,3-Dichlorocyclohexane
- 1,4-Dichlorocyclohexane
Comparison
3,6-Dichlorocyclohexane-1,2-dione is unique due to the presence of both chlorine atoms and ketone groups at specific positions on the cyclohexane ring. This structural arrangement imparts distinct chemical reactivity and potential applications compared to other dichlorocyclohexane derivatives. The presence of ketone groups allows for additional chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
71463-51-9 |
|---|---|
Fórmula molecular |
C6H6Cl2O2 |
Peso molecular |
181.01 g/mol |
Nombre IUPAC |
3,6-dichlorocyclohexane-1,2-dione |
InChI |
InChI=1S/C6H6Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h3-4H,1-2H2 |
Clave InChI |
LVSHXWALSXQHOL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C(=O)C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


